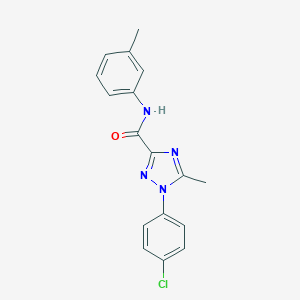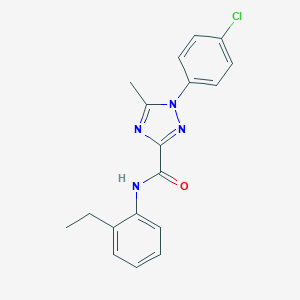![molecular formula C11H10N8O2 B498390 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE](/img/structure/B498390.png)
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE is a chemical compound with the molecular formula C11H10N8O2 and a molecular weight of 286.25 g/mol . This compound features a unique structure that includes a pyridine ring, an oxadiazole ring, and a tetrazole ring, making it an interesting subject for various scientific studies.
準備方法
The synthesis of 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE typically involves multiple steps, including the formation of the oxadiazole and tetrazole rings. The reaction conditions often require specific reagents and catalysts to ensure the successful formation of these rings. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity .
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
科学的研究の応用
3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to fully elucidate these mechanisms .
類似化合物との比較
When compared to other similar compounds, 3-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]-N-(1H-1,2,3,4-TETRAZOL-5-YL)PROPANAMIDE stands out due to its unique combination of structural features. Similar compounds include:
- 3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)butanamide
- 3-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]-N-(1H-tetrazol-5-yl)pentanamide These compounds share similar core structures but differ in the length of the carbon chain, which can influence their chemical properties and applications .
特性
分子式 |
C11H10N8O2 |
|---|---|
分子量 |
286.25g/mol |
IUPAC名 |
3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)-N-(2H-tetrazol-5-yl)propanamide |
InChI |
InChI=1S/C11H10N8O2/c20-8(13-11-15-18-19-16-11)4-5-9-14-10(17-21-9)7-3-1-2-6-12-7/h1-3,6H,4-5H2,(H2,13,15,16,18,19,20) |
InChIキー |
UYVVKXDQVMBYPL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC3=NNN=N3 |
正規SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCC(=O)NC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B498323.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B498324.png)

![N-[4-(acetylamino)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498326.png)
![N-(2,5-dichlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498328.png)
![2-[[2-(1,1,3-Trioxo-1,2-benzothiazol-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B498330.png)
